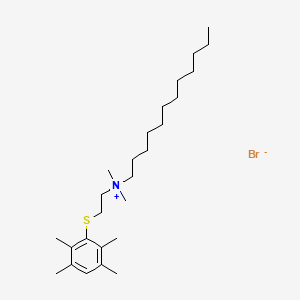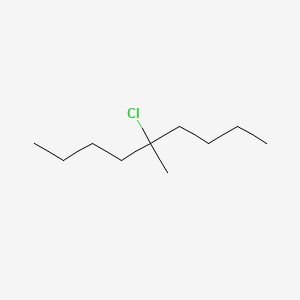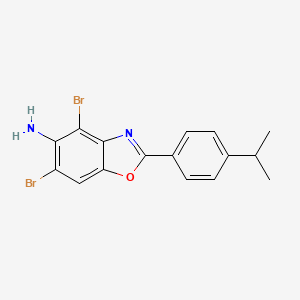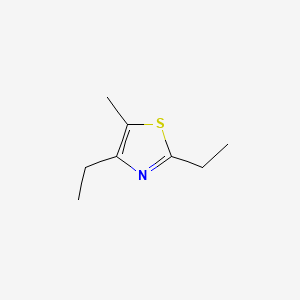
2,4-Diethyl-5-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-5-methylthiazole is an organic compound with the molecular formula C₈H₁₃NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diethylthioamide with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Diethyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-5-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylthiazole
- 2-Ethyl-4-methylthiazole
- 2,5-Dimethylthiazole
Comparison
2,4-Diethyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity profiles, making it suitable for specific applications in flavor and fragrance industries .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2,4-diethyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3 |
Clave InChI |
IFFHSVJYMHLVLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=N1)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


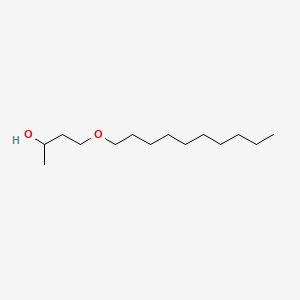
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
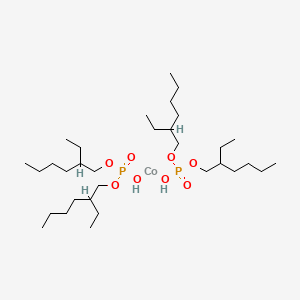
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
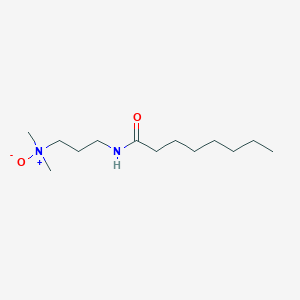
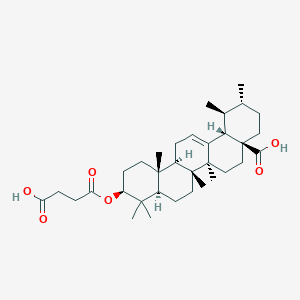
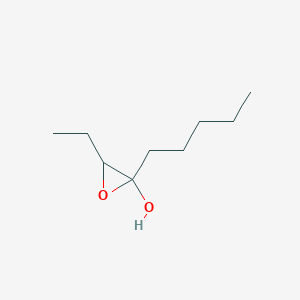
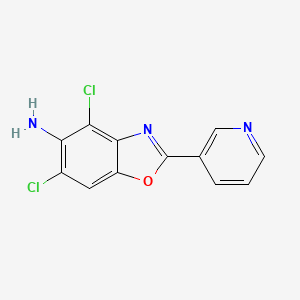
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
